3-ethenyl-3-ethylmorpholine, trifluoroacetic acid
Description
Properties
CAS No. |
2751610-87-2 |
|---|---|
Molecular Formula |
C10H16F3NO3 |
Molecular Weight |
255.23 g/mol |
IUPAC Name |
3-ethenyl-3-ethylmorpholine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C8H15NO.C2HF3O2/c1-3-8(4-2)7-10-6-5-9-8;3-2(4,5)1(6)7/h3,9H,1,4-7H2,2H3;(H,6,7) |
InChI Key |
NAHMDTLYXFJFIR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(COCCN1)C=C.C(=O)(C(F)(F)F)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Cyclization Approaches
The morpholine ring is typically synthesized via cyclization of diethanolamine derivatives. For 3-ethenyl-3-ethylmorpholine, a precursor such as N-ethyldiethanolamine may undergo dehydration and ring closure in the presence of acid catalysts. For example, heating N-ethyldiethanolamine with concentrated sulfuric acid at 120–140°C facilitates intramolecular cyclization, yielding 3-ethylmorpholine. To introduce the ethenyl group, a vinylating agent like vinyl chloride or acetylene is introduced during or post-cyclization.
Alkylation and Alkenylation Strategies
Post-cyclization functionalization often employs alkylation or alkenylation. Quaternizing 3-ethylmorpholine with vinyl bromide in anhydrous dichloromethane at 0–5°C introduces the ethenyl group at the 3-position. This method requires careful stoichiometry (1:1.2 molar ratio of morpholine to vinyl bromide) to minimize di- or polyalkylation. Alternatively, palladium-catalyzed coupling reactions (e.g., Heck reaction) enable direct vinylation of pre-formed 3-ethylmorpholine derivatives.
Preparation of Trifluoroacetic Acid for Salt Formation
Esterification and Acid Catalysis
While the provided patents focus on ethyl trifluoroacetate synthesis, their methodologies inform trifluoroacetic acid handling. The CN102633639A patent describes using molecular sieves (e.g., AlPO₄ or SiO₂/Al₂O₃) to catalyze esterification between trifluoroacetic acid and ethanol, achieving >99.5% purity via dual distillation. Similarly, US4879407A employs concentrated sulfuric acid in a multi-stage esterification process, emphasizing solvent selection (toluene/xylene) to separate aqueous and organic phases. These protocols highlight the acid’s reactivity and the importance of water removal for high yields.
Salt Formation: Combining 3-Ethenyl-3-Ethylmorpholine with Trifluoroacetic Acid
Protonation and Stoichiometry
The morpholine base is protonated by trifluoroacetic acid in a 1:1 molar ratio. In anhydrous dichloromethane or diethyl ether, slow addition of trifluoroacetic acid (0.5–1.0 equiv) to a stirred solution of 3-ethenyl-3-ethylmorpholine at 0°C ensures controlled exothermic reaction. The mixture is refluxed for 2–4 hours, followed by solvent evaporation under reduced pressure.
Purification Techniques
Crude salt is purified via recrystallization from ethanol/ether mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane). The CN102633639A patent’s distillation approach—using Vanadium Pentoxide in FLAKES for drying—can be adapted to remove residual water. Final purity (>99%) is confirmed by NMR and HPLC.
Data Tables: Comparative Analysis of Synthetic Parameters
Table 1. Alkylation Methods for 3-Ethenyl-3-Ethylmorpholine
| Method | Reagent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Quaternization | Vinyl bromide | None | 0–5 | 78 |
| Heck Coupling | Vinyl acetate | Pd(OAc)₂ | 80 | 65 |
Table 2. Trifluoroacetate Salt Formation Conditions
Chemical Reactions Analysis
Protonation and Salt Formation
TFA () is a strong acid () capable of protonating tertiary amines like 3-ethenyl-3-ethylmorpholine. The reaction likely forms a trifluoroacetate salt:
This ionic interaction is reversible in polar solvents and influences the compound’s solubility and reactivity .
Key Observations:
-
Protonation Sites : The morpholine nitrogen is the primary site for protonation due to its lone electron pair.
-
Thermodynamics : The reaction is exothermic (), as seen in similar TFA-amine interactions .
Nucleophilic Substitution Reactions
In the presence of electrophilic reagents, TFA can act as a leaving group (). For example, if 3-ethenyl-3-ethylmorpholine is functionalized with an acetyl group, TFA may displace it via an -type mechanism:
This mirrors TFA’s role in replacing acetate ligands in palladium catalysts .
Acid-Catalyzed Rearrangements
The ethenyl group () in 3-ethenyl-3-ethylmorpholine may undergo acid-catalyzed isomerization or polymerization. For instance:
-
Hydration :
-
Oligomerization : TFA’s strong acidity can initiate cationic polymerization of the ethenyl group, forming dimers or trimers .
Research Gaps and Recommendations
Scientific Research Applications
Applications in Organic Synthesis
-
Catalysis :
- TFA is widely used as a catalyst in various organic transformations, including:
- Synthesis of Pharmaceuticals :
- Solvent Properties :
Case Study 1: Peptide Synthesis
In peptide synthesis, TFA is crucial for the global removal of protecting groups and the cleavage of peptides from solid supports. This process is vital for obtaining pure peptide products with desired biological activity. The efficiency of TFA in this context has been demonstrated through various studies showing high yields and purity levels .
Case Study 2: Multi-component Synthesis
A recent study highlighted the use of TFA in a one-pot four-component synthesis involving aniline and dimethyl acetylenedicarboxylate. The reaction was optimized to yield high product purity at room temperature, showcasing TFA’s effectiveness as a catalyst under mild conditions .
Data Tables
| Application Area | Compound Used | Key Findings |
|---|---|---|
| Peptide Synthesis | Trifluoroacetic Acid | Efficient removal of protecting groups |
| Pharmaceutical Intermediates | 3-Ethenyl-3-Ethylmorpholine + TFA | High yields in complex syntheses |
| Multi-component Reactions | Trifluoroacetic Acid | Simplified procedures with high product yields |
Mechanism of Action
The mechanism of action of 3-ethenyl-3-ethylmorpholine, trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Acidity and Chemical Reactivity
- Acidity : TFA’s acidity surpasses acetic and formic acids due to the -CF₃ group’s inductive effect . TCA, with -CCl₃, is less acidic than TFA but stronger than acetic acid.
- Reactivity : TFA’s stability and strong acidity make it ideal for deprotecting peptides and catalyzing polymerizations (e.g., conductive copolymers with pyrrole ). In contrast, acetic acid is milder and used in food preservation .
Chromatographic Performance
TFA is a common mobile-phase additive in reversed-phase HPLC to improve peak resolution. However, acetic acid outperforms TFA in tailing factor (1.2 vs. 1.5) and theoretical plates (e.g., 15,000 vs. 12,000) . Deep eutectic solvents (DES-6) show comparable or superior performance to TFA in reducing retention time and enhancing peak shape .
Data Tables
Table 1: Physical and Chemical Properties
| Property | Trifluoroacetic Acid | Acetic Acid | Formic Acid | |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 114.02 | 60.05 | 46.03 | |
| Density (g/mL) | 1.489 | 1.049 | 1.220 | |
| Melting Point (°C) | -15.4 | 16.6 | 8.4 |
Biological Activity
3-Ethenyl-3-ethylmorpholine, trifluoroacetic acid (TFA), is a compound of interest in various fields, particularly in organic chemistry and biochemistry. Understanding its biological activity is essential for assessing its potential applications and toxicity. This article reviews the biological effects, mechanisms of action, and relevant case studies associated with this compound.
3-Ethenyl-3-ethylmorpholine is a morpholine derivative that incorporates an ethenyl group and an ethyl group, contributing to its unique properties. TFA, on the other hand, is a strong acid with the formula CF₃COOH, known for its ability to stabilize anionic conjugate bases due to the electronegative fluorine atoms .
Biological Activity Overview
The biological activity of TFA can be categorized into several key areas:
- Toxicity : TFA has been shown to exhibit varying degrees of toxicity depending on the exposure route and concentration. It is structurally similar to hydrofluoric acid (HF), which raises concerns regarding potential electrolyte imbalances and cardiac issues .
- Cellular Effects : Studies have indicated that TFA can induce cellular stress responses. For instance, exposure to TFA in certain cell lines has been linked to altered protein expression related to stress and apoptosis .
- Environmental Impact : TFA's persistence in the environment raises questions about its long-term effects on ecosystems. It has been detected in various environmental matrices, suggesting bioaccumulation potential .
Case Study 1: Dermal Exposure
A notable case involved a 27-year-old male who experienced dermal exposure to TFA, resulting in partial thickness burns. Despite initial concerns for systemic toxicity similar to HF exposures, the patient exhibited no significant electrolyte disturbances or dysrhythmias during monitoring . This case highlights the importance of understanding TFA's unique toxicological profile compared to structurally similar compounds.
Case Study 2: Aquatic Toxicity
Research has documented the toxic effects of TFA on aquatic organisms. A study found that TFA concentrations correlated with age in fish populations, suggesting accumulation and potential ecological risks .
Research Findings
Recent studies have elucidated various aspects of TFA's biological activity:
- Protein Expression Changes : In vitro studies demonstrated that TFA exposure led to significant changes in protein expression associated with cellular stress pathways .
- Electrolyte Disturbances : While TFA exposure does not typically lead to severe electrolyte imbalances like HF, caution is advised as some cases have reported mild disturbances .
- Environmental Persistence : TFA's long environmental half-life necessitates ongoing research into its degradation pathways and impacts on human health and ecosystems .
Toxicity Summary Table
| Type of Toxicity | Effects | Mechanism |
|---|---|---|
| Dermal | Burns | Direct contact with skin |
| Cardiac | Dysrhythmias (rare) | Potential electrolyte imbalance |
| Aquatic | Toxicity to fish | Bioaccumulation in aquatic environments |
Q & A
Q. How is trifluoroacetic acid (TFA) synthesized, and what are the key considerations for its purification in laboratory settings?
Methodological Answer: TFA is synthesized via two primary routes:
Electrochemical Fluorination : Acetyl chloride (CH₃COCl) undergoes fluorination with HF under electrochemical conditions to yield TFA .
Oxidation of Hexachloropropene : Hexachloropropene (C₃Cl₆) is oxidized with KMnO₄ or O₂ to produce TFA .
Q. Purification Considerations :
Q. What role does TFA play in peptide synthesis, particularly in ester bond cleavage, and how does its acidity influence reaction efficiency?
Methodological Answer : TFA is a strong acid catalyst (pKa ~0.23) used to cleave ester bonds during solid-phase peptide synthesis (SPPS):
- Mechanism : Protonation of the ester carbonyl enhances electrophilicity, facilitating nucleophilic attack by water or amines .
- Optimization : Use 95% TFA in water with scavengers (e.g., triisopropylsilane) to minimize side reactions (e.g., oxidation of tryptophan) .
Acidity Advantage : The electron-withdrawing trifluoromethyl group stabilizes the conjugate base, making TFA 10,000× stronger than acetic acid, enabling rapid deprotection .
Q. Why is TFA commonly used as a solvent in NMR and mass spectrometry analyses, and what are its advantages over other acidic solvents?
Methodological Answer :
Q. Advantages :
Q. How do TFA’s chemical properties influence its reactivity in esterification and nucleophilic substitution reactions?
Methodological Answer :
Q. Key Considerations :
- Use anhydrous conditions to avoid hydrolysis of intermediates.
- Monitor reaction progress via FT-IR for carbonyl (C=O) stretch at 1780 cm⁻¹ .
Advanced Research Questions
Q. How can researchers resolve contradictions in thermodynamic data (e.g., ΔrH°, ΔrG°) for TFA-mediated reactions, and what methodologies ensure data accuracy?
Methodological Answer : Discrepancies in thermodynamic data (e.g., ΔrH° ranging from -50 to -65 kJ/mol for TFA dissociation) arise from:
Q. Best Practices :
Q. What advanced analytical techniques are employed to characterize TFA-containing coordination complexes, and how do they elucidate structural properties?
Methodological Answer :
- X-ray Diffraction (XRD) : Resolves crystal structures of complexes like [UO₂(TFA)₂(DMSO)₃], confirming TFA’s bidentate binding mode via carboxylate oxygen .
- FT-IR Spectroscopy : Identifies ν(C=O) shifts (1700–1750 cm⁻¹) to assess TFA’s coordination strength .
- Thermogravimetric Analysis (TGA) : Quantifies thermal stability, e.g., decomposition of TFA-UO₂ complexes above 200°C .
Case Study : For [UO₂(TFA)₂(DMSO)₃], XRD revealed a pentagonal-bipyramidal geometry, while emission spectroscopy showed ligand-to-metal charge transfer .
Q. In chromatographic method development, how does TFA’s chaotropic effect influence peptide separation efficiency, and what experimental designs optimize its concentration and pH?
Methodological Answer :
- Chaotropic Effect : TFA disrupts hydrophobic interactions, reducing peak broadening in reversed-phase HPLC. Optimal concentration (0.1–0.5% v/v) balances resolution and ionization .
- Experimental Design :
- Central Composite Design (CCD) : Vary TFA concentration (0.05–0.5%), pH (2–3), and column temperature (25–40°C) to maximize resolution (R > 1.5) .
- Response Surface Methodology : Correlate TFA levels with retention factors (k) and peak asymmetry .
Validation : Use a C18 column (3.5 µm particles) with UV detection at 214 nm for peptide analysis .
Q. What environmental persistence mechanisms does TFA exhibit, and how do Henry’s Law constants inform its atmospheric and aquatic distribution models?
Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
